molecular formula C18H19N3OS B11107339 N-benzyl-2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]acetamide

N-benzyl-2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]acetamide

Cat. No.: B11107339
M. Wt: 325.4 g/mol
InChI Key: MMGUNGAKLFWSJF-UHFFFAOYSA-N
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Description

N-benzyl-2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]acetamide typically involves the reaction of benzylamine with 2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]acetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group or the cyano group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted acetamides or pyridine derivatives.

Scientific Research Applications

N-benzyl-2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[(3-cyano-5-methylpyridin-2-yl)sulfanyl]acetamide
  • N-benzyl-2-[(3-cyano-6-ethylpyridin-2-yl)sulfanyl]acetamide
  • N-benzyl-2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetamide

Uniqueness

N-benzyl-2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]acetamide is unique due to the presence of both the cyano and benzyl groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and biological activities, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

N-benzyl-2-(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H19N3OS/c1-3-16-13(2)9-15(10-19)18(21-16)23-12-17(22)20-11-14-7-5-4-6-8-14/h4-9H,3,11-12H2,1-2H3,(H,20,22)

InChI Key

MMGUNGAKLFWSJF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1C)C#N)SCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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